2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine
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Overview
Description
2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromophenyl group at position 2, a chlorine atom at position 4, and a cyclopropyl group at position 6 of the pyrimidine ring. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromophenyl precursor, which can be synthesized by bromination of phenyl compounds. The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane. The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate or lithium aluminum hydride, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the death of rapidly dividing cells such as cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Bromophenyl)-4-chloro-6-cyclopropylpyrimidine can be compared with other pyrimidine derivatives such as:
2-(4-Bromophenyl)-4-chloropyrimidine: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
4-Chloro-6-cyclopropylpyrimidine: Lacks the bromophenyl group, which may result in different physical and chemical properties.
2-(4-Bromophenyl)pyrimidine:
Properties
Molecular Formula |
C13H10BrClN2 |
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Molecular Weight |
309.59 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chloro-6-cyclopropylpyrimidine |
InChI |
InChI=1S/C13H10BrClN2/c14-10-5-3-9(4-6-10)13-16-11(8-1-2-8)7-12(15)17-13/h3-8H,1-2H2 |
InChI Key |
DBDPHBHMGIVCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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